Thioridazine-d3 5-Sulfoxide

Beschreibung

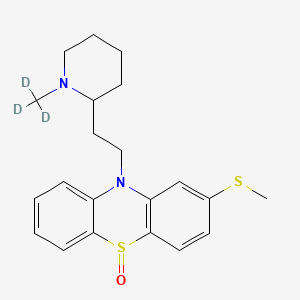

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDFFVBQCMLXIE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858476 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330076-56-6 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thioridazine-d3 5-Sulfoxide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Thioridazine-d3 5-Sulfoxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a key deuterated metabolite of the phenothiazine antipsychotic, Thioridazine. Thioridazine undergoes extensive metabolism, primarily through sulfoxidation at two distinct sites.[1][2][3] The 5-sulfoxide metabolite, while considered to have minimal antipsychotic activity, is significant due to its cardiotoxic potential.[4] The incorporation of a stable isotopic label, such as deuterium (d3), into the N-methyl group of the piperidine side chain creates an invaluable tool for metabolic research, pharmacokinetic (PK) studies, and as an internal standard for quantitative bioanalysis.[5][6] This document details a robust synthetic strategy, beginning with the synthesis of the deuterated precursor, Thioridazine-d3, followed by a controlled oxidation to yield the target 5-sulfoxide. Furthermore, it outlines the essential analytical techniques required for the comprehensive structural confirmation and purity assessment of the final compound.

Introduction: The Rationale for a Deuterated Metabolite Standard

Thioridazine is a first-generation antipsychotic of the phenothiazine class, historically used for the treatment of schizophrenia.[7][8] Its clinical use has been significantly restricted due to a dose-dependent risk of cardiac arrhythmias (QTc interval prolongation), a side effect linked to its metabolites.[4][7] The metabolism of thioridazine is complex, involving N-demethylation, hydroxylation, and, most notably, oxidation of its two sulfur atoms.[1][9]

-

Oxidation at the 2-position (side-chain): This yields Mesoridazine (Thioridazine 2-sulfoxide) and Sulforidazine (Thioridazine 2-sulfone), both of which are pharmacologically active metabolites.[10]

-

Oxidation at the 5-position (phenothiazine ring): This produces Thioridazine 5-sulfoxide, a major metabolite found in high concentrations in serum after chronic administration.[4][11]

The development of deuterated analogues of drugs and their metabolites is a critical aspect of modern drug development. These isotopically labeled compounds serve as ideal internal standards in mass spectrometry-based quantification assays, as they co-elute with the analyte but are distinguishable by their mass. This minimizes matrix effects and improves analytical accuracy. This guide focuses on the synthesis of this compound, where the deuterium label is on the N-methyl group, a position that is metabolically stable in the context of 5-sulfoxidation.

Synthetic Strategy and Protocols

The synthesis of this compound is a two-stage process. First, the deuterated parent drug, Thioridazine-d3, is prepared. Second, a selective oxidation of the phenothiazine ring sulfur is performed.

Part A: Synthesis of Thioridazine-d3 Precursor

The foundational synthesis involves the alkylation of 2-(methylthio)-10H-phenothiazine with a deuterated side chain.[8] The deuterium label is introduced via the use of deuterated methyl iodide.

-

Preparation of the Side Chain (2-(2-Chloroethyl)-1-(methyl-d3)-piperidine): This step can be adapted from established non-deuterated syntheses. It begins with the reaction of 2-(2-hydroxyethyl)piperidine with deuterated methyl iodide (CD3I) to form the N-methyl-d3 quaternary salt, which is subsequently reduced and chlorinated.

-

Alkylation Reaction:

-

To a solution of 2-(methylthio)-10H-phenothiazine (1.0 eq.) in dry toluene, add sodium amide (NaNH2) (1.1 eq.).

-

Heat the mixture to reflux for 2 hours to ensure complete formation of the phenothiazine anion.

-

Cool the mixture slightly and add a solution of 2-(2-chloroethyl)-1-(methyl-d3)-piperidine (1.2 eq.) in dry toluene dropwise.

-

Heat the reaction mixture to reflux for 12-16 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, carefully quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield Thioridazine-d3 as a viscous oil or low-melting solid.

-

Caption: Synthesis of the Thioridazine-d3 precursor.

Part B: Selective Oxidation to this compound

The critical step in this synthesis is the selective oxidation of the electron-rich sulfur atom at position 5 of the phenothiazine ring without oxidizing the methylthio group at position 2. This can be achieved using controlled conditions with an appropriate oxidizing agent. Electrochemical methods have also been shown to be effective for phenothiazine sulfoxidation.[12]

-

Oxidizing Agent: A mild oxidizing agent like hydrogen peroxide (H2O2) in a suitable solvent (e.g., acetic acid or ethanol) is often chosen. Stronger oxidants like m-CPBA could lead to over-oxidation to the sulfone or oxidation of the 2-position sulfur.

-

Stoichiometry and Temperature: Using approximately one equivalent of the oxidant at a controlled temperature (e.g., 0 °C to room temperature) is crucial to favor mono-oxidation at the more nucleophilic ring sulfur.

-

Reaction Setup:

-

Dissolve Thioridazine-d3 (1.0 eq.) in glacial acetic acid or ethanol in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

-

Addition of Oxidant:

-

Add 30% hydrogen peroxide (1.0-1.1 eq.) dropwise to the stirred solution, maintaining the low temperature.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at low temperature for 1-2 hours and then at room temperature for 4-6 hours.

-

Monitor the reaction for the disappearance of starting material and the formation of the product using TLC or HPLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding a solution of sodium bisulfite to destroy excess peroxide.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting mixture of diastereomers by preparative HPLC or column chromatography to isolate this compound.

-

Caption: Controlled oxidation to form the 5-sulfoxide.

Characterization and Data Analysis

Rigorous characterization is mandatory to confirm the identity, structure, and purity of the synthesized this compound. The oxidation creates a new chiral center at the sulfur atom, resulting in two diastereomeric pairs, which may be separable by chiral chromatography.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the molecular weight and successful incorporation of the deuterium label and the oxygen atom.

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Expected Result: The protonated molecular ion [M+H]+ should be observed at an m/z value corresponding to the exact mass of C21H23D3N2OS2. The isotopic pattern will confirm the presence of the three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

-

¹H NMR: The spectrum will be complex due to the aromatic and aliphatic protons. Key indicators of successful synthesis include:

-

The disappearance of the singlet corresponding to the N-CH3 protons (around 2.2-2.5 ppm in the unlabeled compound).

-

Significant downfield shifts for the aromatic protons on the phenothiazine ring, particularly those adjacent to the newly formed sulfoxide group, due to the deshielding effect of the S=O bond.[12]

-

-

¹³C NMR: The spectrum will confirm the carbon framework. The carbon of the N-CD3 group will show a characteristic multiplet due to C-D coupling or may be significantly broadened. Carbons alpha to the sulfoxide will also exhibit a downfield shift.

-

²H NMR: A single resonance in the deuterium NMR spectrum would confirm the label is exclusively at the N-methyl position.

Chromatographic Analysis

Chromatography is essential for assessing purity and potentially separating stereoisomers.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or MS detection is used to determine chemical purity. A gradient elution on a C18 column is a common starting point.[9][15]

-

Chiral HPLC: To resolve the diastereomers formed, a chiral column (e.g., Chiralpak) is necessary.[14][16][17] This is crucial for advanced studies where the biological activity of individual stereoisomers is investigated.

Data Summary

| Analytical Technique | Parameter | Expected Result for this compound |

| Molecular Formula | - | C₂₁H₂₃D₃N₂OS₂ |

| Molecular Weight | Monoisotopic Mass | 389.1672 g/mol [18] |

| HRMS (ESI+) | [M+H]⁺ | Expected m/z: 390.1745 |

| ¹H NMR | N-Methyl Signal | Absence of N-CH₃ singlet |

| Aromatic Protons | Downfield shift of phenothiazine protons adjacent to S=O | |

| IR Spectroscopy | S=O Stretch | Strong absorption band around 1000-1050 cm⁻¹[12] |

| HPLC | Purity | ≥98% (as determined by peak area) |

Conclusion

This guide outlines a validated and logical pathway for the synthesis and comprehensive characterization of this compound. The causality behind the selection of reagents and reaction conditions for the critical selective oxidation step has been explained to ensure a high probability of success. The detailed characterization workflow provides a self-validating system to confirm the structure and purity of the final product. The availability of this deuterated metabolite standard is of paramount importance for researchers in pharmacology, toxicology, and drug metabolism, enabling more precise and reliable quantitative studies of Thioridazine and its metabolic fate.

References

-

Mohammad, T., Midha, K.K., & Hawes, E.M. (1988). Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 25(4), 415-427. [Link]

-

Mohammad, T., Midha, K. K., & Hawes, E. M. (1986). Synthesis of deuterium labelled thioridazine. Journal of Labelled Compounds and Radiopharmaceuticals, 23(7), 749–760. [Link]

-

PDR. (1975). Absorption and excretion of thioridazine and mesoridazine in man. Psychopharmacology Communications, 1(3), 297-303. [Link]

-

Mohammad, T., Midha, K.K., & Hawes, E.M. (1986). Approach to the synthesis of deuterium labeled piperidine type phenothiazine antipsychotic agents. Elsevier, 167-168. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Thioridazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Ganes, D. A., & Midha, K. K. (1995). Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat. Xenobiotica, 25(7), 741-752. [Link]

-

Wójcikowski, J., Daniel, W. A. (2009). The main metabolic pathways of thioridazine. ResearchGate. [Link]

-

Vanderheeren, F. A., & Muusze, R. G. (1976). GLC analysis of thioridazine, mesoridazine, and their metabolites. Journal of Pharmaceutical Sciences, 65(11), 1704-1707. [Link]

-

Chakraborty, B. S., Hawes, E. M., McKay, G., Hubbard, J. W., Korchinski, E. D., Midha, K. K., ... & Robinson, W. T. (1988). S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers. Drug Metabolism and Drug Interactions, 6(3-4), 425-437. [Link]

-

Ng, C. H., & Crammer, J. L. (1977). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology, 4(2), 173–183. [Link]

-

Borges, K. B., Borges, W. S., de Souza, J. J., de Oliveira, A. R. M., & Bonato, P. S. (2007). Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5452, Thioridazine. [Link]

-

Wikipedia. (n.d.). Thioridazine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24494, Thioridazine-5-sulfoxide. [Link]

-

Hale, P. W. Jr., & Poklis, A. (1985). Thioridazine 5-sulfoxide diastereoisomers in serum and urine from rats and man after chronic thioridazine administration. Journal of Analytical Toxicology, 9(5), 197-201. [Link]

-

Gpatindia. (2020). THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Borges, K. B., Okano, L. T., de Souza, J. J., & Bonato, P. S. (2006). Degradation and configurational changes of thioridazine 2-sulfoxide. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 345-351. [Link]

-

ResearchGate. (n.d.). Total synthesis of deuterated drugs. [Link]

-

Eap, C. B., Baumann, P., Castagnoli, N. Jr., & Testa, B. (1994). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 661(2), 273-283. [Link]

-

Kilburn, J., et al. (2020). Synthesis of the Enantiomers of Thioridazine. SynOpen, 4(1), 12-16. [Link]

-

Alfredsson, G., et al. (1984). Serum Concentrations of Thioridazine, Its Major Metabolites and Serum Neuroleptic-Like Activities in Schizophrenics With and Without Tardive Dyskinesia. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 8(4-6), 703-707. [Link]

-

Borges, K. B., et al. (2002). Light-Induced Racemization of the Diastereoisomeric Pairs of Thioridazine 5-Sulfoxide. Chirality, 14(9), 738-742. [Link]

-

Tan, S. C., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 27(19), 6682. [Link]

-

Bertucci, C., et al. (2010). Assignment of the Absolute Configuration at the Sulfur Atom of Thioridazine Metabolites by the Analysis of Their Chiroptical Properties: The Case of Thioridazine 2-sulfoxide. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 796-801. [Link]

Sources

- 1. Absorption and excretion of thioridazine and mesoridazine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioridazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. sci-hub.st [sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. Thioridazine - Wikipedia [en.wikipedia.org]

- 8. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serum concentrations of thioridazine, its major metabolites and serum neuroleptic-like activities in schizophrenics with and without tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioridazine 5-sulfoxide diastereoisomers in serum and urine from rats and man after chronic thioridazine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation and configurational changes of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assignment of the absolute configuration at the sulfur atom of thioridazine metabolites by the analysis of their chiroptical properties: the case of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | LGC Standards [lgcstandards.com]

The Critical Role of Cytochrome P450 2D6 in the Metabolism and Cardiotoxicity of Thioridazine: A Technical Guide for Researchers

Executive Summary

Thioridazine, a phenothiazine-class antipsychotic, has a well-documented history of clinical efficacy, but its use is severely restricted due to a significant risk of dose-dependent cardiotoxicity.[1][2] This guide provides an in-depth examination of the metabolic pathways governing thioridazine disposition, with a primary focus on the pivotal role of the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). Contrary to a narrow focus on a single reaction, this paper clarifies that while other enzymes like CYP1A2 and CYP3A4 mediate N-demethylation and 5-sulfoxidation, CYP2D6 is the critical catalyst in the bioactivation of thioridazine to its more potent and equally cardiotoxic metabolite, mesoridazine.[1][3][4]

We will dissect the profound pharmacogenetic implications of CYP2D6 polymorphisms, which lead to distinct metabolizer phenotypes and directly impact drug exposure and patient safety. Individuals with genetically reduced or absent CYP2D6 activity—known as Poor Metabolizers (PMs)—are at a significantly elevated risk for life-threatening cardiac arrhythmias, such as Torsades de pointes, due to the accumulation of thioridazine.[1][5] This has led to an FDA contraindication for the use of thioridazine in CYP2D6 poor metabolizers and in conjunction with strong CYP2D6 inhibitors.[2][6] This guide offers detailed experimental protocols for researchers to investigate these mechanisms, including in vitro reaction phenotyping and clinical pharmacokinetic assessments, providing a robust framework for drug development professionals and scientists in the field.

Foundational Concepts: Thioridazine and the CYP2D6 Enzyme

Thioridazine: A Low-Potency Phenothiazine Antipsychotic

Thioridazine is a first-generation antipsychotic that exerts its therapeutic effect primarily by blocking postsynaptic dopaminergic D1 and D2 receptors in the mesolimbic pathway of the brain.[7][8] It also exhibits activity at serotonergic, adrenergic, and histaminergic receptors.[9] Historically used for schizophrenia, its clinical application is now reserved for patients who have failed to respond to other antipsychotics, a decision driven by its significant adverse effect profile.[2][10] The most concerning of these is a dose-related prolongation of the QTc interval, which can precipitate fatal cardiac arrhythmias.[1][7] Other side effects include extrapyramidal symptoms (though less frequent than with high-potency antipsychotics), neuroleptic malignant syndrome, and irreversible retinal pigmentation at high doses.[7]

The CYP2D6 Enzyme: A Key Player in Drug Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[11] CYP2D6, specifically, is responsible for the metabolism of approximately 25-40% of all prescribed medications, including many antidepressants, beta-blockers, opioids, and antipsychotics like thioridazine.[12][13][14]

Genetic Polymorphism of CYP2D6

The CYP2D6 gene is one of the most highly polymorphic genes in the human genome, with over 180 known alleles cataloged.[1] These genetic variations result in enzymes with a wide spectrum of activity, leading to the classification of individuals into distinct metabolizer phenotypes:

-

Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., *4, *5). They have no enzyme activity.[1][15]

-

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles (e.g., 4/41). They exhibit decreased metabolic capacity.[1][15]

-

Normal Metabolizers (NMs): Have two fully functional alleles (e.g., 1/1). This is the reference phenotype.[1][15]

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional CYP2D6 genes, leading to significantly increased enzyme activity.[11][15]

The prevalence of these phenotypes varies significantly across different ethnic populations, making pharmacogenetic testing a critical tool for personalizing medicine.[1]

The Metabolic Pathway of Thioridazine: The Centrality of CYP2D6

Delineating the Roles of Key CYP Isoforms

The biotransformation of thioridazine is complex and involves multiple CYP enzymes. While several metabolic reactions occur, two are of primary clinical importance: ring sulfoxidation and side-chain sulfoxidation. It is crucial to correctly attribute these pathways to their respective enzymes.

-

5-Sulfoxidation and N-demethylation: These reactions are primarily catalyzed by CYP1A2 and CYP3A4 .[3]

-

Ring-2-Sulfoxidation: This is the key pathway mediated by CYP2D6 . This reaction converts the parent drug, thioridazine, into its primary active metabolite, mesoridazine .[1][4] Mesoridazine is subsequently metabolized, also via CYP2D6, to a second active metabolite, sulforidazine .[1]

This distinction is vital: the core safety concern of thioridazine is intrinsically linked to the metabolic pathway governed by CYP2D6, not the 5-sulfoxidation pathway.

CYP2D6-Mediated Bioactivation and Its Consequences

The conversion of thioridazine to mesoridazine is not a detoxification step but rather a bioactivation. Mesoridazine is more potent than its parent compound, and both molecules contribute significantly to QTc interval prolongation.[1] Therefore, the rate and extent of this conversion, which is dictated by an individual's CYP2D6 status, directly determines the total exposure to cardiotoxic agents.

Visualizing the Thioridazine Metabolic Pathway

The following diagram illustrates the primary metabolic routes for thioridazine, highlighting the central role of CYP2D6.

Caption: Primary metabolic pathways of thioridazine.

Clinical and Pharmacogenetic Implications

The Mechanistic Link to Cardiotoxicity

Elevated plasma concentrations of thioridazine and mesoridazine directly correlate with a lengthening of the QTc interval.[5] This electrophysiological change increases the risk of Torsades de pointes, a life-threatening ventricular arrhythmia that can lead to sudden cardiac death.[2][16] Studies have demonstrated a clear relationship between the daily dose, the resulting plasma concentrations, and the degree of QTc prolongation.[5]

Impact of CYP2D6 Genotype on Thioridazine Pharmacokinetics

An individual's CYP2D6 genotype is a primary determinant of their thioridazine exposure.

-

CYP2D6 Poor Metabolizers (PMs): These individuals cannot efficiently metabolize thioridazine to mesoridazine. This results in significantly higher plasma concentrations of the parent drug compared to NMs given the same dose.[1][17] This accumulation dramatically increases the risk of toxicity.

-

Drug-Drug Interactions (DDIs): Co-administration of thioridazine with potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, bupropion) can mimic a PM phenotype in a genotypic Normal Metabolizer.[1][18] This "phenoconversion" also leads to dangerously elevated drug levels. Furthermore, thioridazine itself is an inhibitor of CYP2D6, creating the potential for auto-inhibition and complicating the dosing of concomitant CYP2D6 substrates.[19][20]

Regulatory Stance and Clinical Guidelines

The evidence linking CYP2D6 status to thioridazine toxicity is so compelling that the U.S. Food and Drug Administration (FDA) has issued specific contraindications. The drug label explicitly states that thioridazine is contraindicated in:

-

Patients known to have a genetic defect leading to reduced CYP2D6 activity (i.e., Poor Metabolizers).[6][18]

-

Patients taking concomitant medications that are potent CYP2D6 inhibitors.[2][18]

This makes CYP2D6 genotyping or phenotyping an essential prerequisite for considering thioridazine therapy.

| CYP2D6 Phenotype | Genotype Examples | Effect on Thioridazine Metabolism | Clinical Recommendation |

| Poor Metabolizer (PM) | 4/4, 4/5, 5/5 | Absent metabolism via CYP2D6; leads to high plasma levels of thioridazine. | Contraindicated . High risk of cardiotoxicity.[6] |

| Intermediate Metabolizer (IM) | 4/41, 1/10 | Reduced metabolism. | Contraindicated . Increased risk of toxicity.[1] |

| Normal Metabolizer (NM) | 1/1, 1/2 | "Normal" metabolism. | Use with caution; monitor QTc. |

| Ultrarapid Metabolizer (UM) | 1/1xN, 1/2xN | Increased metabolism. | Potential for therapeutic failure at standard doses. |

| Data synthesized from sources[1][15]. |

Methodologies for Studying Thioridazine Metabolism

This section provides validated, step-by-step protocols for investigating the role of CYP2D6. The causality behind these experimental designs is to move from a broad, observational assessment in a complex biological matrix (HLM) to a highly specific, mechanistic confirmation using isolated enzymes and inhibitors.

In Vitro Approaches: Mechanistic Elucidation

Rationale: This protocol establishes which metabolites are formed in a general hepatic system (HLM) and then confirms which specific CYP enzyme is responsible by using individually expressed recombinant enzymes (e.g., rCYP2D6, rCYP1A2).

-

Preparation of Incubation Mixtures:

-

In separate microcentrifuge tubes, prepare incubation mixtures containing:

-

Phosphate buffer (100 mM, pH 7.4).

-

Pooled HLM (final concentration 0.5 mg/mL) OR recombinant CYP enzyme (e.g., 25 pmol/mL rCYP2D6) with cytochrome b5.

-

Thioridazine (substrate) at a concentration near its Km or at a clinically relevant level (e.g., 1-10 µM).

-

-

-

Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add NADPH regenerating solution (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase) to initiate the metabolic reaction. A control incubation without the regenerating system is essential to check for non-enzymatic degradation.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes). The time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

-

Sample Processing: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor for the parent drug (thioridazine) and expected metabolites (mesoridazine, sulforidazine, thioridazine-5-sulfoxide).[4][21]

Caption: A self-validating workflow for CYP reaction phenotyping.

Clinical and Preclinical Assessment

Rationale: To identify an individual's genetic predisposition for thioridazine metabolism before drug administration.

-

Sample Collection: Obtain a whole blood or saliva sample from the subject for genomic DNA extraction.

-

DNA Extraction: Use a commercially available DNA extraction kit following the manufacturer's protocol to isolate high-quality genomic DNA.

-

Allele-Specific PCR/TaqMan Assay:

-

Design or use pre-validated primer and probe sets for key CYP2D6 alleles associated with no function (3, *4, *5, *6) and reduced function (10, *17, *41).[1]

-

Perform real-time PCR (qPCR) using a system like TaqMan. The assay uses fluorescently labeled probes that bind preferentially to either the wild-type or variant sequence, allowing for clear allelic discrimination.

-

-

Data Interpretation: Analyze the amplification curves to determine the genotype for each tested allele.

-

Phenotype Assignment: Based on the combination of alleles detected (the diplotype), assign a metabolizer phenotype (PM, IM, NM, UM) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[15]

Rationale: To assess the in vivo CYP2D6 activity in a patient already receiving thioridazine. The ratio of metabolite to parent drug serves as a direct biomarker of enzyme function.[4][5]

-

Sample Collection: Collect a blood sample at steady-state (after at least 5 half-lives of the drug) at a consistent time point relative to dosing (e.g., a trough sample just before the next dose). Collect blood in a red-top tube (serum) and avoid SST tubes.[22]

-

Sample Processing: Centrifuge the blood to separate serum. Aliquot the serum into a clean vial and store frozen (-20°C or -80°C) until analysis.

-

Analytical Method (LC-MS/MS):

-

Develop a validated LC-MS/MS method for the simultaneous quantification of thioridazine and mesoridazine.[22][23]

-

Perform a protein precipitation or liquid-liquid extraction of the serum samples.

-

Inject the processed sample onto an appropriate HPLC column (e.g., C18) for chromatographic separation.

-

Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify each analyte with high specificity and sensitivity.

-

-

Data Calculation and Interpretation:

-

Calculate the plasma concentrations of thioridazine and mesoridazine.

-

Compute the Mesoridazine:Thioridazine concentration ratio.

-

A low ratio indicates poor CYP2D6 activity (slow conversion), while a high ratio suggests normal or rapid activity. This ratio has been shown to correlate well with debrisoquine metabolic ratio, a classic measure of CYP2D6 phenotype.[4][5]

-

Conclusion and Future Directions

The metabolism of thioridazine is a classic and critical example of the importance of pharmacogenetics in clinical practice. The biotransformation of thioridazine to its active metabolite mesoridazine is almost exclusively dependent on the polymorphic enzyme CYP2D6. This direct link between CYP2D6 genotype, drug and metabolite exposure, and the risk of fatal cardiotoxicity underscores the necessity of genetic screening before considering this therapy. The contraindication of thioridazine in CYP2D6 poor metabolizers is a clear regulatory mandate born from robust scientific evidence.

For researchers and drug development professionals, the methodologies outlined in this guide provide a template for investigating such gene-drug interactions. Understanding the enzymatic pathways, the impact of genetic variation, and the potential for drug-drug interactions is not merely an academic exercise; it is a fundamental component of ensuring patient safety and developing more personalized and effective therapeutic strategies. As thioridazine is explored for new indications, such as an antimicrobial or anticancer agent, a thorough understanding of its CYP2D6-dependent pharmacology will remain paramount to its safe and effective use.[1][16]

References

-

ResearchGate. (n.d.). The main metabolic pathways of thioridazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries. Retrieved from [Link]

-

Llerena, A., de la Rubia, A., Berecz, R., Dorado, P., & Peñas-Lledó, E. M. (1998). Effect of thioridazine dosage on the debrisoquine hydroxylation phenotype in psychiatric patients with different CYP2D6 genotypes. Therapeutic Drug Monitoring, 20(6), 619–623. Retrieved from [Link]

-

Llerena, A., Berecz, R., de la Rubia, A., & Dorado, P. (2001). Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity. Therapeutic Drug Monitoring, 23(6), 608–612. Retrieved from [Link]

-

Llerena, A., Berecz, R., de la Rubia, A., Fernández-Salguero, P., & Dorado, P. (2002). QTc interval lengthening is related to CYP2D6 hydroxylation capacity and plasma concentration of thioridazine in patients. Journal of Psychopharmacology, 16(4), 361–364. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Thioridazine Therapy and CYP2D6 Genotypes. Retrieved from [Link]

-

Yasui, N., Otani, K., Kaneko, S., Ohkubo, T., Osanai, T., Ishida, M., Mihara, K., Kondo, T., Sugawara, K., & Fukushima, Y. (1995). Inhibition of trazodone metabolism by thioridazine in humans. Therapeutic Drug Monitoring, 17(4), 333–335. Retrieved from [Link]

-

Dinovo, E. C., Gottschalk, L. A., Nandi, B. R., & Geddes, P. G. (1976). GLC analysis of thioridazine, mesoridazine, and their metabolites. Journal of Pharmaceutical Sciences, 65(5), 667–669. Retrieved from [Link]

-

Stahl, S. M. (2021). Thioridazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Ingelman-Sundberg, M. (2005). Polymorphism of human cytochrome P450 2D6 and its clinical significance: part II. Journal of Internal Medicine, 257(6), 509–513. Retrieved from [Link]

-

Hansten, P. D. (2008). Get to Know an Enzyme: CYP2D6. Pharmacy Times. Retrieved from [Link]

-

ResearchGate. (2008). Thioridazine Cardiotoxicity. Retrieved from [Link]

-

Psychiatric Times. (2019). Using Pharmacogenetics in Making Treatment Decisions for Schizophrenia. Retrieved from [Link]

-

Ng, C. H., & Crammer, J. L. (1977). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology, 4(2), 173–183. Retrieved from [Link]

-

ResearchGate. (2007). Relevance of CYP2D6 -1584C>G Polymorphism for Thioridazine:Mesoridazine Plasma Concentration Ratio in Psychiatric Patients. Retrieved from [Link]

-

ClinPGx. (n.d.). Annotation of FDA Label for thioridazine and CYP2D6. Retrieved from [Link]

-

Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2006). Clinical implications of CYP2D6 genetic polymorphism during treatment with antipsychotic drugs. Current Pharmacogenomics, 4(4), 339–347. Retrieved from [Link]

-

Fabbri, C., Zohar, J., & Serretti, A. (2018). Pharmacogenetics of Antipsychotic Drug Treatment: Update and Clinical Implications. Neuropsychobiology, 77(3), 117–134. Retrieved from [Link]

-

RxList. (2022). Thioridazine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Zhang, J. P., & Malhotra, A. K. (2013). Pharmacogenetics and outcome with antipsychotic drugs. Current Opinion in Psychiatry, 26(2), 143–149. Retrieved from [Link]

-

Wang, Y., Hill, A. P., & Kchannels, V. (2020). Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation. Oxidative Medicine and Cellular Longevity, 2020, 8825861. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thioridazine. PubChem Compound Summary for CID 5452. Retrieved from [Link]

-

Ng, C. H., & Crammer, J. L. (1977). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology, 4(2), 173–183. Retrieved from [Link]

-

Daniel, W. A., Syrek, M., & Wójcikowski, J. (1996). Effects of selective cytochrome P-450 inhibitors on the metabolism of thioridazine. In vitro studies. Polish Journal of Pharmacology, 48(3), 257–263. Retrieved from [Link]

-

Otani, K., Ishida, M., Kaneko, S., Mihara, K., Ohkubo, T., Sugawara, K., & Fukushima, Y. (1997). Effects of thioridazine, an inhibitor of CYP2D6, on the steady-state plasma concentrations of the enantiomers of mianserin and its active metabolite, desmethylmianserin, in depressed Japanese patients. Therapeutic Drug Monitoring, 19(5), 541–545. Retrieved from [Link]

-

Drugs.com. (2025). Thioridazine (Professional Patient Advice). Retrieved from [Link]

-

Murray, M. (1989). In vitro inhibition of hepatic drug oxidation by thioridazine: Kinetic analysis of the inhibition of cytochrome p-450 isoform-specific reactions. Biochemical Pharmacology, 38(22), 4095–4102. Retrieved from [Link]

-

ClinPGx. (n.d.). Factors affecting drug concentrations and QT interval during thioridazine therapy. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Table of Pharmacogenetic Associations. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). SYMBYAX Label. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Table 2. [2016 Assignment of CYP2D6 phenotypes by CPIC]. Retrieved from [Link]

Sources

- 1. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thioridazine Therapy and CYP2D6 Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QTc interval lengthening is related to CYP2D6 hydroxylation capacity and plasma concentration of thioridazine in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thioridazine (Professional Patient Advice) - Drugs.com [drugs.com]

- 10. psychiatrictimes.com [psychiatrictimes.com]

- 11. Clinical implications of CYP2D6 genetic polymorphism during treatment with antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacytimes.com [pharmacytimes.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacogenetics and outcome with antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 16. Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. Thioridazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 19. Effect of thioridazine dosage on the debrisoquine hydroxylation phenotype in psychiatric patients with different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of trazodone metabolism by thioridazine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GLC analysis of thioridazine, mesoridazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thioridazine | MLabs [mlabs.umich.edu]

- 23. Measurement of thioridazine in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro metabolism of Thioridazine to sulfoxide metabolites

An In-Depth Technical Guide to the In Vitro Metabolism of Thioridazine to Sulfoxide Metabolites

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the in vitro metabolic pathways of thioridazine, with a specific focus on its conversion to clinically significant sulfoxide metabolites. It is designed for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetics (DMPK), offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Clinical and Metabolic Significance of Thioridazine

Thioridazine is a first-generation antipsychotic of the phenothiazine class, historically used for treating schizophrenia.[1] While its use has been curtailed due to concerns over cardiac arrhythmias, its metabolic profile remains a compelling case study in drug biotransformation.[1] The pharmacological activity and toxicity of thioridazine are intrinsically linked to its extensive hepatic metabolism. The molecule undergoes several biotransformations, but the most critical pathway is S-oxidation, which occurs at two distinct sulfur atoms within its structure.[2][3]

This process yields two primary types of sulfoxide metabolites:

-

Ring-2 Sulfoxidation: Oxidation of the methylthio group at position 2 of the phenothiazine ring system produces mesoridazine (thioridazine-2-sulfoxide). Mesoridazine is not only an active metabolite but is pharmacologically more potent than the parent drug.[3][4] It is further oxidized to sulforidazine (thioridazine-2-sulfone), which also exhibits significant antidopaminergic activity.[4][5]

-

Ring-5 Sulfoxidation: Oxidation of the sulfur atom within the phenothiazine ring at position 5 generates thioridazine-5-sulfoxide. This metabolite is considered pharmacologically inactive at dopaminergic receptors but has been implicated in the cardiotoxicity associated with thioridazine therapy.[2]

Understanding the enzymatic control of these competing S-oxidation pathways is paramount for predicting the drug's efficacy, toxicity, and potential for drug-drug interactions (DDIs). In vitro models provide a controlled environment to dissect these mechanisms, identify the responsible enzyme isoforms, and quantify their relative contributions.[6][7]

The Enzymology of Thioridazine Sulfoxidation

The biotransformation of thioridazine is a classic example of the interplay between two major superfamilies of drug-metabolizing enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[8][9]

The Role of Cytochrome P450 (CYP) Isoforms

The CYP system, a versatile family of heme-containing enzymes located primarily in the liver's endoplasmic reticulum, is the principal catalyst for thioridazine sulfoxidation.[6][8] Specific isoforms exhibit distinct regioselectivity, dictating the balance between the formation of active and cardiotoxic metabolites.

In vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant human CYP enzymes have definitively identified the key players:

-

CYP2D6: This is the primary enzyme responsible for the formation of the pharmacologically active metabolite, mesoridazine (mono-2-sulfoxidation).[10][11][12] It also catalyzes the subsequent oxidation of mesoridazine to sulforidazine (di-2-sulfoxidation).[10][11] The pronounced role of CYP2D6 is clinically significant due to its well-known genetic polymorphism, which can lead to substantial inter-individual variability in patient response and side effects.

-

CYP1A2 and CYP3A4: These isoforms are the main catalysts for the formation of thioridazine-5-sulfoxide.[10][11][12] While CYP3A4 also contributes to a lesser extent to the formation of mesoridazine, its predominant role, along with CYP1A2, is in the 5-sulfoxidation pathway.[10][11]

The Contribution of Flavin-containing Monooxygenase (FMO)

The FMO system represents another class of NADPH-dependent monooxygenases. While CYPs are the dominant force in sulfoxidation, FMOs also participate in the metabolism of thioridazine. In vitro experiments using selective inactivation techniques (e.g., heat treatment to inactivate FMO while preserving CYP activity) have shown that FMO is primarily involved in N-oxidation, producing thioridazine-N-oxide, rather than S-oxidation.[8][9] Therefore, for the specific study of sulfoxide metabolites, the focus remains squarely on the CYP system.

The following diagram illustrates the primary metabolic cascade.

In Vitro Systems for Studying Thioridazine Metabolism

The choice of an in vitro system is a critical experimental decision, guided by the specific questions being asked. The goal is to select a model that recapitulates the relevant biological environment while offering experimental tractability.[6][13]

| In Vitro System | Description | Advantages | Limitations | Application for Thioridazine |

| Human Liver Microsomes (HLMs) | Vesicles of endoplasmic reticulum isolated from hepatocytes. Contain a high concentration of Phase I enzymes (CYPs, FMOs). | High enzymatic activity; commercially available from pooled or single donors; well-characterized; cost-effective for enzyme kinetics.[14][15] | Lack Phase II enzymes and cellular cofactors; do not reflect transporter effects or cellular regulation.[16] | Ideal for identifying specific CYP isoforms (reaction phenotyping), determining kinetic parameters (Km, Vmax), and assessing CYP inhibition potential. |

| S9 Fraction | Supernatant from a 9,000g centrifugation of liver homogenate. Contains both microsomal and cytosolic enzymes. | Contains both Phase I and Phase II enzymes, providing a more complete metabolic picture.[15] | Lower specific activity of CYPs compared to microsomes; can be cytotoxic in cell-based assays.[16] | Useful for broader metabolite profiling to see if cytosolic sulfotransferases or other enzymes play a minor role. |

| Recombinant Enzymes (Supersomes) | Cell membranes (e.g., from insect cells) engineered to express a single human CYP isoform. | Allows for unambiguous assignment of a metabolic pathway to a specific enzyme.[10][11][17] | Lacks the native membrane environment and the presence of other interacting enzymes (e.g., cytochrome b5), which can modulate activity. | Essential for reaction phenotyping to confirm the precise roles of CYP2D6, CYP1A2, and CYP3A4 in sulfoxide formation. |

| Primary Human Hepatocytes | Intact, viable liver cells isolated from donor tissue. | The "gold standard" for in vitro metabolism; contains a full complement of Phase I/II enzymes, cofactors, and transporters in a cellular context.[17][18] | Limited availability; high cost; significant donor-to-donor variability; cells can lose metabolic competence over time in culture.[17] | Best for confirmatory studies to validate findings from subcellular fractions and to investigate potential induction or transport-mediated effects. |

For elucidating the sulfoxidation pathways of thioridazine, a combined approach using HLMs and recombinant enzymes provides the most definitive and cost-effective data.

A Self-Validating Protocol for Thioridazine Metabolism in Human Liver Microsomes

This protocol provides a robust, step-by-step methodology for quantifying the formation of thioridazine sulfoxide metabolites using pooled human liver microsomes. The inclusion of specific controls ensures the integrity and validity of the generated data.

Materials and Reagents

-

Thioridazine HCl: (Parent drug)

-

Metabolite Standards: Mesoridazine, Sulforidazine, Thioridazine-5-sulfoxide

-

Pooled Human Liver Microsomes (HLMs): 20 mg/mL stock (from at least 10 donors)

-

Potassium Phosphate Buffer: 0.1 M, pH 7.4

-

NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase)

-

CYP2D6 Inhibitor: Quinidine (selective chemical inhibitor)

-

Reaction Termination Solution: Acetonitrile containing a suitable internal standard (e.g., chlorpromazine or another structurally similar phenothiazine).

-

Control Compound: Dextromethorphan (known CYP2D6 substrate)

Causality Note: A pH of 7.4 is used to mimic physiological conditions. An NRS is essential because CYPs require a continuous supply of the NADPH cofactor, which is rapidly depleted in its absence.[15] Acetonitrile is used to simultaneously stop the enzymatic reaction and precipitate proteins, which clarifies the sample for analysis.[19]

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Step-by-Step Incubation Procedure

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix (excluding the NRS) sufficient for all reactions. For each 1 mL final volume, combine:

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

HLMs (to a final concentration of 0.5 mg/mL)

-

Thioridazine (to a final concentration of 1 µM)

-

For inhibitor condition: Quinidine (to a final concentration of 1 µM)

-

-

Set up Control Incubations:

-

Negative Control (-NRS): Prepare a reaction mix as above but replace the NRS solution with buffer to confirm NADPH-dependency.

-

Negative Control (-Enzyme): Prepare a reaction mix with heat-inactivated HLMs to confirm the reaction is enzymatic.

-

Positive Control: Replace thioridazine with dextromethorphan (e.g., 10 µM) to confirm the metabolic competence of the HLM batch.

-

-

Pre-incubation: Aliquot the master mix into individual reaction tubes. Place the tubes in a shaking water bath at 37°C for 3-5 minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Start the reaction by adding the pre-warmed NRS (Solution A + B) to each tube (except the -NRS control). Vortex briefly. This is your T=0 reference point.

-

Incubation: Incubate at 37°C with gentle shaking.

-

Time-Point Sampling & Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation and immediately add it to a tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with internal standard). Vortex vigorously.

-

Trustworthiness Note: The T=0 sample is critical. It is prepared by adding the quenching solution before adding the NRS, establishing the baseline analyte levels prior to any metabolic activity.

-

-

Sample Processing: Once all time points are collected, place the terminated samples on ice for 10 minutes, then centrifuge at high speed (e.g., >10,000 g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[20]

Analytical Considerations

-

Method: LC-MS/MS is the preferred analytical technique due to its high sensitivity and specificity, allowing for the simultaneous quantification of the parent drug and multiple metabolites.[20]

-

Light Sensitivity: Thioridazine and its metabolites are known to be sensitive to light, which can cause degradation.[21] All sample handling and analysis should be performed under light-protected conditions (e.g., using amber vials and minimizing exposure to ambient light).[21][22]

-

Quantification: A standard curve for thioridazine and each sulfoxide metabolite must be prepared in a matrix that mimics the final sample composition (e.g., quenched incubation buffer with microsomes) to ensure accurate quantification.

Data Interpretation and Advanced Insights

The output of the in vitro assay is a quantitative measurement of metabolite formation over time. Plotting the concentration of each sulfoxide metabolite versus time will reveal the initial rate of formation.

-

Reaction Phenotyping: By comparing the rate of mesoridazine formation in the standard incubation versus the one containing quinidine (a potent CYP2D6 inhibitor), a significant reduction in metabolite formation will authoritatively confirm the role of CYP2D6.[10][11]

-

Enzyme Kinetics: By running the assay with varying concentrations of thioridazine, one can determine the Michaelis-Menten kinetic parameters (Km and Vmax). This data is crucial for in vitro-in vivo extrapolation (IVIVE) to predict human clearance and potential DDI risks.[23][24]

-

Clinical Relevance: A high rate of mesoridazine formation relative to thioridazine-5-sulfoxide in a given HLM pool suggests a metabolic profile geared towards producing the active moiety. Conversely, a profile favoring 5-sulfoxidation could indicate a higher intrinsic risk for cardiotoxicity. This information is invaluable in early drug development for risk assessment.[14]

By systematically applying these robust in vitro methodologies, researchers can build a comprehensive metabolic map of thioridazine, providing the mechanistic insights necessary for informed drug development and clinical risk management.

References

-

Thioridazine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link][1]

-

Blake, B. L., Rose, R. L., Mailman, R. B., Levi, P. E., & Hodgson, E. (1995). Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase. Xenobiotica, 25(4), 377-393. Retrieved from [Link][8]

-

Blake, B. L., Rose, R. L., Mailman, R. B., Levi, P. E., & Hodgson, E. (1995). Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase. Xenobiotica, 25(4), 377-393. Retrieved from [Link][9]

-

Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-478. Retrieved from [Link][10]

-

Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Drug Metabolism and Disposition. Retrieved from [Link][11]

-

Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Retrieved from [Link][12]

-

Wójcikowski, J., & Daniel, W. A. (2009). The main metabolic pathways of thioridazine. ResearchGate. Retrieved from [Link][20]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link][19]

-

Lin, G., & Hollenberg, P. F. (1997). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology, 25(3), 272-281. Retrieved from [Link][6]

-

Vanderheeren, F. A., & Belpaire, F. M. (1993). GLC analysis of thioridazine, mesoridazine, and their metabolites. Journal of Pharmaceutical Sciences, 82(9), 949-952. Retrieved from [Link][25]

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link][26]

-

Rouken Bio. (2024, January 24). Introducing the in vitro models driving drug development. Retrieved from [Link][27]

-

FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link][23]

-

Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link][28]

-

Obach, R. S. (2018). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. Retrieved from [Link][7]

-

Hsu, C. W., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics. Retrieved from [Link][16]

-

Blake, B. L., et al. (1995). Metabolism of thioridazine by microsomal monooxygenases: Relative roles of p450 and flavin-containing monooxygenase. Penn State Research Database. Retrieved from [Link][29]

-

Belkien, K. J., et al. (1988). S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers. Drug Metabolism and Drug Interactions. Retrieved from [Link][30]

-

Eap, C. B., et al. (1993). Artifacts in the analysis of thioridazine and other neuroleptics. Therapeutic Drug Monitoring. Retrieved from [Link][21]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Thioridazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link][31]

-

Curry, S. H., et al. (1979). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology. Retrieved from [Link][32]

-

Kilts, C. D., et al. (1984). Effects of thioridazine and its metabolites on dopaminergic function: drug metabolism as a determinant of the antidopaminergic actions of thioridazine. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][5]

-

FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link][24]

-

ResearchGate. (n.d.). Sequential oxidation of Thioridazine. Retrieved from [Link][33]

-

Niedzwiecki, D. M., et al. (1989). Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][4]

-

ResearchGate. (n.d.). Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction). Retrieved from [Link][34]

-

BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link][35]

-

FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link][14]

-

Daniel, W. A., & Wójcikowski, J. (1999). Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants. British Journal of Pharmacology. Retrieved from [Link][2]

-

Murray, M. (1990). In vitro inhibition of hepatic drug oxidation by thioridazine: Kinetic analysis of the inhibition of cytochrome p-450 isoform-specific reactions. Biochemical Pharmacology. Retrieved from [Link][36]

-

Chowdhury, S. K. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Protocols. Retrieved from [Link][15]

-

Brookes, L. G., et al. (1983). Phenolic metabolites of thioridazine in man. Semantic Scholar. Retrieved from [Link][37]

-

National Center for Biotechnology Information. (n.d.). Thioridazine. PubChem Compound Database. Retrieved from [Link][38]

-

Revanasiddappa, H. D., & Manju, B. (2012). Spectrophotometric Determination of Thioridazine Hydrochloride in Tablets and Biological Fluids by Ion-Pair and Oxidation Reactions. ResearchGate. Retrieved from [Link][39]

-

Leysen, J. E., et al. (1986). Comparative anticholinergic properties of thioridazine, mesoridazine and sulforidazine. Life Sciences. Retrieved from [Link][40]

-

Heringa, M. B., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology. Retrieved from [Link][17]

-

Mesoridazine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link][41]

-

Sowjanya, G., & Latha, M. (2019). In vitro test methods for metabolite identification: A review. ResearchGate. Retrieved from [Link][13]

-

PDR. (1970). Absorption and excretion of thioridazine and mesoridazine in man. Psychosomatics. Retrieved from [Link][3]

-

Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link][18]

Sources

- 1. Thioridazine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption and excretion of thioridazine and mesoridazine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of thioridazine and its metabolites on dopaminergic function: drug metabolism as a determinant of the antidopaminergic actions of thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sci-hub.box [sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Artifacts in the analysis of thioridazine and other neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ptacts.uspto.gov [ptacts.uspto.gov]

- 24. fda.gov [fda.gov]

- 25. GLC analysis of thioridazine, mesoridazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bioivt.com [bioivt.com]

- 27. The in vitro models driving drug development [rouken.bio]

- 28. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]

- 29. pure.psu.edu [pure.psu.edu]

- 30. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Thioridazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Measurement of thioridazine in blood and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. bioivt.com [bioivt.com]

- 36. Redirecting [linkinghub.elsevier.com]

- 37. Phenolic metabolites of thioridazine in man. | Semantic Scholar [semanticscholar.org]

- 38. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Comparative anticholinergic properties of thioridazine, mesoridazine and sulforidazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Mesoridazine - Wikipedia [en.wikipedia.org]

stereochemistry of Thioridazine 5-sulfoxide formation

An In-Depth Technical Guide to the Stereochemistry of Thioridazine 5-Sulfoxide Formation

Abstract

Thioridazine, a phenothiazine antipsychotic, undergoes extensive metabolism, with ring sulfoxidation at the 5-position being a major pathway. This biotransformation is of significant clinical and pharmacological interest due to the introduction of a new chiral center at the sulfur atom, leading to the formation of diastereomeric sulfoxides. This guide provides a comprehensive technical overview of the stereochemical aspects of thioridazine 5-sulfoxide (THD 5-SO) formation. We will explore the enzymatic basis of this transformation, the stereoselectivity exhibited by the involved enzymes, the analytical methodologies required to resolve and quantify the resulting stereoisomers, and the toxicological implications of this metabolic pathway. This document is intended for researchers, scientists, and professionals in drug development and metabolism who require a deep, mechanistic understanding of this critical metabolic process.

Introduction: The Significance of Thioridazine Chirality and Metabolism

Thioridazine (THD) is a phenothiazine derivative historically used for the treatment of schizophrenia.[1] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-thioridazine, due to the chiral center in the piperidine ring of its side chain.[2] The pharmacological activity is not evenly distributed between these enantiomers; the antipsychotic effect is primarily associated with the (R)-enantiomer.[2]

The metabolism of thioridazine is complex, involving N-demethylation, side-chain oxidation, and ring sulfoxidation.[3][4] The two primary sites of sulfur oxidation are the side-chain sulfur at position 2, leading to mesoridazine (THD 2-SO) and sulforidazine (THD 2-SO2), and the phenothiazine ring sulfur at position 5, which forms thioridazine 5-sulfoxide (THD 5-SO).[4][5] While mesoridazine and sulforidazine are pharmacologically active, THD 5-SO is considered inactive at dopaminergic receptors but is a major contributor to the cardiotoxicity associated with the parent drug.[4][6]

The oxidation of the prochiral sulfur atom at the 5-position creates a new stereocenter. Consequently, the metabolism of racemic thioridazine results in the formation of two diastereoisomeric pairs of thioridazine 5-sulfoxide.[5][7] Understanding the stereochemistry of this transformation is critical for several reasons:

-

Enzymology: It provides insights into the active site topology and substrate specificity of the metabolizing enzymes.

-

Pharmacokinetics: Stereoselectivity can lead to different plasma concentrations and elimination rates for each diastereomer.

-

Toxicology: The cardiotoxic effects may be specific to one or more of the stereoisomers.

This guide will dissect the formation of these diastereomers, from the enzymatic reaction to their analytical resolution.

Enzymology of Thioridazine 5-Sulfoxidation

The biotransformation of thioridazine is predominantly mediated by the hepatic cytochrome P450 (CYP) enzyme system.[8] While multiple CYPs are involved in the overall metabolism of thioridazine, specific isoforms are implicated in the 5-sulfoxidation pathway.

Key Enzymes Involved

Studies on phenothiazine analogues suggest that CYP1A2 and CYP3A4 are key isoforms responsible for 5-sulfoxidation.[9] However, the metabolism of thioridazine itself shows a more complex picture. While the formation of the active metabolite mesoridazine (2-sulfoxide) is catalyzed by CYP2D6, the formation of the ring sulfoxide (5-sulfoxide) appears to be catalyzed by a different enzyme.[10]

Evidence suggests that CYP2D6 is also partially involved in the formation of THD 5-SO.[11] This is supported by studies in patients with different CYP2D6 phenotypes (poor vs. extensive metabolizers), where poor metabolizers showed higher plasma concentrations of the ring sulfoxide metabolite.[10][12] Conversely, research in phenobarbital-induced rats suggested that inducible CYP enzymes do not play a major role in this specific biotransformation, pointing towards the involvement of constitutively expressed enzymes.[13]

The contribution of Flavin-containing Monooxygenases (FMOs) cannot be entirely ruled out, as FMOs are well-known for catalyzing the S-oxidation of various xenobiotics. However, the bulk of the available evidence points towards the CYP system as the primary catalyst for thioridazine 5-sulfoxidation.

Stereoselectivity of the Enzymatic Reaction

The metabolism of thioridazine shows high enantioselectivity.[2] Clinical studies have measured the (R)/(S) ratios for the parent drug and its various metabolites, revealing significant stereochemical preferences in the metabolic pathways. For the THD 5-SO diastereomers, a striking difference in the (R)/(S) ratio is observed between the fast-eluting (FE) and slow-eluting (SE) pairs on a chiral column.[2][11]

The diagram below illustrates the metabolic pathway from racemic thioridazine to the diastereomeric 5-sulfoxides.

Caption: Metabolic formation of THD 5-SO diastereomers.

Interestingly, some studies have reported equal concentrations of the THD 5-SO diastereomeric pairs in serum and urine from both rats and humans, suggesting that the biotransformation and renal clearance may not be stereoselective in some contexts.[7] This contrasts with other findings showing high enantioselectivity, indicating that the observed stereoselectivity can be highly variable and may depend on factors like individual genetics (e.g., CYP2D6 phenotype), co-medications, and the specific biological matrix being analyzed.[2][11]

Analytical Methodologies for Stereoisomer Resolution

The study of THD 5-SO stereochemistry is entirely dependent on robust analytical methods capable of separating and quantifying the individual stereoisomers. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Chiral HPLC for Diastereomer Separation

Due to their identical physical properties, enantiomers and diastereomers cannot be separated by standard chromatographic techniques. Chiral chromatography is essential.

-

Causality of Method Choice: The separation relies on the differential interaction between the stereoisomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those found in Chiralpak columns, are frequently used.[5][14] These CSPs create a chiral environment where the diastereomers form transient, non-covalent complexes of varying stability, leading to different retention times.

-

Self-Validating System: A robust chiral HPLC method must demonstrate baseline resolution of all peaks of interest. System suitability tests, including resolution factor (Rs > 1.5), theoretical plates, and tailing factor, must be performed before each analytical run to ensure the validity of the separation.

Quantitative Data on Stereoselective Metabolism

The following table summarizes representative data from a clinical study, illustrating the high degree of enantioselectivity in thioridazine metabolism. Note the dramatic differences in the (R)/(S) ratios for the two diastereomeric pairs of THD 5-SO.

| Analyte | (R)/(S) Ratio (Mean ± SD) | Range |

| Thioridazine (THD) | 3.48 ± 0.93 | 2.30 to 5.80 |

| THD 5-SO (Fast Eluting) | 0.049 ± 0.019 | 0.021 to 0.087 |

| THD 5-SO (Slow Eluting) | 67.2 ± 66.2 | 16.8 to 248 |

| Data synthesized from a study in patients treated with thioridazine.[11] |

This data powerfully demonstrates that the formation of the 5-sulfoxide metabolites is a highly stereocontrolled process. The enzyme(s) responsible for forming the fast-eluting pair preferentially metabolize (S)-thioridazine, while the formation of the slow-eluting pair shows a profound preference for (R)-thioridazine.

Experimental Protocols

The following sections provide detailed methodologies for investigating the stereoselective formation of THD 5-SO.

Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the rate and stereoselectivity of THD 5-SO formation by hepatic enzymes.

A. Materials:

-

Racemic Thioridazine HCl

-

Human Liver Microsomes (HLM), pooled

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) (e.g., another phenothiazine like chlorpromazine)

B. Incubation Procedure:

-

Prepare a master mix of phosphate buffer and the NADPH regenerating system on ice.

-

In a microcentrifuge tube, add 5 µL of thioridazine stock solution (in ACN or DMSO) to achieve the desired final concentration (e.g., 1-100 µM).

-

Add HLM to the tube (final protein concentration typically 0.2-0.5 mg/mL).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed aliquot of the NADPH regenerating system master mix. The final incubation volume is typically 200 µL.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).

-

Control Reactions (Self-Validation):

-

Negative Control: A parallel incubation without the NADPH regenerating system to confirm enzyme dependence.

-

Time-Zero Control: Terminate a reaction immediately after adding the NADPH system to account for any non-enzymatic degradation or contamination.

-

-

Terminate the reaction by adding 400 µL of ice-cold ACN containing the internal standard.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to an HPLC vial for analysis.

Protocol: Chiral HPLC-UV/MS Analysis

This method provides the separation and quantification of the THD 5-SO diastereomers.

A. Instrumentation & Columns:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Chiral Column: Chiralpak AD or similar polysaccharide-based column.[5]

B. Chromatographic Conditions (Example):

-

Mobile Phase: Hexane:Ethanol:2-Propanol (90:7:3, v/v/v) containing 0.2% diethylamine (to improve peak shape).[5]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 20 µL

-

Detection: UV at 264 nm or MS/MS with appropriate transitions for THD 5-SO.

C. Analysis Workflow:

Caption: Workflow for chiral analysis of THD 5-SO.

Conclusion and Future Directions

The formation of thioridazine 5-sulfoxide is a highly stereoselective metabolic process, primarily driven by cytochrome P450 enzymes, with evidence pointing to a role for CYP2D6.[11] The resulting diastereomers are formed in vastly different ratios, a phenomenon that underscores the precise steric constraints within the enzyme's active site. This stereoselectivity has profound implications, particularly given that THD 5-SO is linked to the cardiotoxicity of the parent drug.[4]

Future research should focus on:

-

Definitive Enzyme Phenotyping: Using a panel of recombinant human CYP enzymes to unequivocally identify all catalysts involved in 5-sulfoxidation and to characterize their individual stereochemical preferences.

-

Stereoisomer-Specific Toxicology: Isolating or synthesizing pure THD 5-SO stereoisomers to assess their individual cardiotoxic potential. This is crucial for establishing a clear structure-toxicity relationship.

-

Clinical Relevance: Expanding clinical studies to correlate patient CYP2D6 and other relevant genotypes with the observed plasma ratios of THD 5-SO diastereomers and clinical outcomes, particularly cardiac events.

A thorough understanding of the stereochemistry of thioridazine metabolism is not merely an academic exercise; it is a critical component of drug safety and personalized medicine, providing the mechanistic basis for predicting and mitigating adverse drug reactions.

References

-

The main metabolic pathways of thioridazine. ResearchGate. Available from: [Link]

-